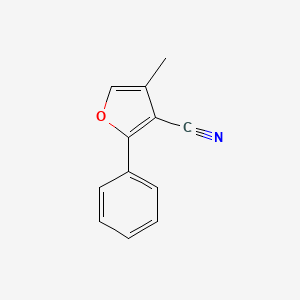

4-Methyl-2-phenylfuran-3-carbonitrile

描述

属性

CAS 编号 |

62872-41-7 |

|---|---|

分子式 |

C12H9NO |

分子量 |

183.21 g/mol |

IUPAC 名称 |

4-methyl-2-phenylfuran-3-carbonitrile |

InChI |

InChI=1S/C12H9NO/c1-9-8-14-12(11(9)7-13)10-5-3-2-4-6-10/h2-6,8H,1H3 |

InChI 键 |

QQOHZLCDECDQGO-UHFFFAOYSA-N |

规范 SMILES |

CC1=COC(=C1C#N)C2=CC=CC=C2 |

产品来源 |

United States |

准备方法

DBU-Mediated Ring Expansion of Donor-Acceptor Cyclopropanes

The DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)-mediated ring expansion of donor-acceptor (D-A) cyclopropanes represents a robust method for synthesizing polysubstituted furans. In this approach, D-A cyclopropanes bearing electron-withdrawing groups (e.g., dicyano) and electron-donating aryl groups undergo thermal ring-opening followed by cyclization to form the furan core.

Synthetic Procedure

A representative synthesis begins with the preparation of methyl-4-(2,2-dicyano-3-(3-methoxybenzoyl)cyclopropyl)benzoate (1a ). Treatment of 1a with DBU in dimethylformamide (DMF) at 130°C for 9 hours induces a cascade reaction:

- Ring-opening : The cyclopropane undergoes cleavage at the donor-acceptor interface.

- Hydride transfer : DBU acts as a hydride donor, facilitating the formation of a conjugated diene intermediate.

- Cyclization : Intramolecular nucleophilic attack yields 2-amino-5-aryl-4-benzylfuran-3-carbonitrile derivatives.

To adapt this method for 4-methyl-2-phenylfuran-3-carbonitrile, the cyclopropane precursor requires a methyl group at the 4-position and a phenyl group at the 2-position. Modifying the aryl substituents on the cyclopropane allows precise control over the furan’s substitution pattern.

Table 1: Optimization of DBU-Mediated Synthesis

| Cyclopropane Precursor | Reaction Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1a (R = 3-MeO-C6H4) | 9 | 130 | 67 |

| 1r (R = 2,4-Cl2-C6H3) | 9 | 130 | 65 |

| 1n (R = 2,3-(OCH2O)-C6H3) | 9 | 130 | 71 |

Key characterization data for the product include $$ ^1H $$ NMR resonances for the methyl group ($$\delta$$ 2.51 ppm, singlet) and phenyl protons ($$\delta$$ 7.14–7.90 ppm, multiplet). High-resolution mass spectrometry (HR-MS) confirms the molecular ion peak at $$ m/z $$ 223.0856 (calculated for $$ \text{C}{12}\text{H}{9}\text{NO} $$).

Copper-Catalyzed [3+2] Cycloaddition of α-Diazo-β-Keto Compounds

Copper-catalyzed cycloaddition reactions between α-diazo-β-keto compounds and enamines provide an alternative route to functionalized furans. This method leverages the electrophilic nature of metal-bound carbenes to construct the furan ring.

Reaction Mechanism

- Carbene formation : The α-diazo-β-keto compound reacts with copper(I) iodide to generate a reactive carbene intermediate.

- Nucleophilic attack : An enamine attacks the carbene, forming a zwitterionic adduct.

- Cyclization and aromatization : Intramolecular proton transfer and elimination yield the furan product.

For this compound, the α-diazo-β-keto precursor must incorporate a cyano group at the β-position and a phenyl group at the α-position. The enamine component contributes the methyl group via its alkyl substituent.

Table 2: Substrate Scope for Copper-Catalyzed Synthesis

| α-Diazo-β-Keto Compound | Enamine | Yield (%) |

|---|---|---|

| NC-C(=O)-C(N2)Ph | CH3-NH-CH2-CH2 | 58 |

| NC-C(=O)-C(N2)Ph | Ph-NH-CH(CH3)2 | 63 |

| NC-C(=O)-C(N2)-4-Cl-C6H4 | CH3-NH-CH2-CH2 | 61 |

Characterization via $$ ^{13}C $$ NMR reveals a carbonitrile signal at $$\delta$$ 118.2 ppm, while IR spectroscopy shows a sharp C≡N stretch at 2210 cm$$ ^{-1}$$.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

Crystallographic and Spectroscopic Characterization

Single-crystal X-ray diffraction studies of analogous furans (e.g., 2b , 2r ) confirm the planar furan ring and bond lengths consistent with aromaticity. Key metrics include:

- Bond lengths : C2–C3 = 1.434 Å, C3–C4 = 1.367 Å.

- Dihedral angles : Phenyl ring tilted 12.5° relative to the furan plane.

化学反应分析

Types of Reactions

4-Methyl-2-phenylfuran-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

Oxidation: 4-Methyl-2-phenylfuran-3-carboxylic acid or 4-Methyl-2-phenylfuran-3-one.

Reduction: 4-Methyl-2-phenylfuran-3-amine.

Substitution: Various substituted furans depending on the reagents used.

科学研究应用

4-Methyl-2-phenylfuran-3-carbonitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving nitrile-containing compounds.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

作用机制

The mechanism of action of 4-Methyl-2-phenylfuran-3-carbonitrile depends on its specific application. In biological systems, the nitrile group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The furan ring’s aromaticity allows for π-π interactions with other aromatic compounds, influencing molecular recognition and binding.

相似化合物的比较

Comparison with Structurally Similar Compounds

Furan-Based Analogs

- 2-Amino-5-(4-methylphenyl)-3-furancarbonitrile (CAS RN: 26454-84-2) Structural Differences: Substitution of the 4-methylphenyl group at position 5 and an amino group at position 2 distinguishes this compound from the target molecule. However, the cyano group at position 3 is retained, maintaining electrophilic reactivity .

- 4-Acetyl-2-amino-5-methylfuran-3-carbonitrile (CAS RN: 108129-35-7) Key Differences: Incorporation of an acetyl group at position 4 and an amino group at position 2 introduces both electron-withdrawing (acetyl) and electron-donating (amino) effects. Reactivity: The acetyl group may stabilize the furan ring via conjugation, reducing electrophilicity at the cyano group compared to the target compound .

Chromene and Pyran Derivatives

- 2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (Compound 1E) Structural Features: A chromene ring replaces the furan core, with hydroxyl and cyano substituents. Physical Properties: Higher melting point (223–227°C) due to increased planarity and hydrogen-bonding capacity from the hydroxyl group. The chromene system also offers greater aromatic stability than furan .

- 4-(4-Fluorophenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile Substituent Effects: The nitro group at position 5 and fluorine on the phenyl ring enhance electron-deficient character, making this compound more reactive in nucleophilic substitutions. The pyran ring’s oxygen atom contributes to a larger dipole moment compared to furan derivatives .

Heterocyclic Dicarbonitrile Derivatives

- 4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile Core Differences: The 1,4-dihydropyridine ring with two cyano groups exhibits redox-active behavior, unlike the static aromaticity of furan. The fluorine substituent further modulates electronic properties, enhancing bioactivity in calcium channel modulation .

Comparative Data Table

Key Research Findings

- Electronic Effects: Cyano-substituted furans exhibit higher electrophilicity at the cyano carbon compared to chromene or pyran analogs, enabling selective reactions with nucleophiles like thiols or amines .

- Thermal Stability : Chromene derivatives with hydroxyl groups (e.g., Compound 1E) display superior thermal stability due to intramolecular hydrogen bonding, a feature absent in furan-based compounds .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Methyl-2-phenylfuran-3-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions using precursors like substituted furans and phenylacetonitrile derivatives. For example, α-cyano-cinnamonitrile analogs are condensed with aromatic alcohols in ethanol under reflux, catalyzed by bases such as piperidine (0.5 ml per 0.01 mol substrate) to accelerate cyclization . Optimization involves adjusting solvent polarity (e.g., EtOH vs. DMF), temperature (e.g., 60–80°C), and catalyst loading to improve yield and purity. AI-driven synthesis planning tools (e.g., Reaxys or Pistachio models) can predict feasible routes by cross-referencing analogous furan-carbonitrile syntheses .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of chromatographic (HPLC, GC-MS) and spectroscopic techniques. Melting point analysis (e.g., 493–494 K for similar compounds) provides preliminary purity assessment . FT-IR confirms nitrile (C≡N) stretches (~2200 cm⁻¹) and furan ring vibrations. H/C NMR resolves methyl (δ ~2.3 ppm) and aromatic protons (δ ~7.0–7.5 ppm), while mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Perform DFT calculations (e.g., B3LYP/6-31G*) to model the compound’s geometry and compare simulated NMR/IR spectra with experimental data. For example, deviations in C chemical shifts >2 ppm may indicate incomplete solvation modeling. Multi-reference methods (e.g., CASSCF) or implicit solvent models (e.g., PCM) improve accuracy . Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How does the electron-withdrawing nitrile group influence the reactivity of the furan ring in this compound?

- Methodological Answer : The nitrile group increases the electrophilicity of adjacent positions, facilitating nucleophilic aromatic substitution (e.g., at C-3). Cyclic voltammetry can quantify redox potentials, while Hammett constants (σₚ ≈ 0.66 for –CN) predict substituent effects on reaction rates. Computational studies (e.g., NBO analysis) reveal charge distribution, showing decreased electron density at C-3 due to –CN conjugation .

Q. What precautions are critical for handling this compound in laboratory settings?

- Methodological Answer : While specific safety data are limited for this compound, analogous carbonitriles (WGK 3) suggest high environmental toxicity . Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources (flash points for similar compounds are often >100°C). Store under inert gas (N₂/Ar) to prevent moisture-induced degradation. Refer to ECHA guidelines for waste disposal .

Data-Driven Research Challenges

Q. How can advanced microspectroscopic techniques characterize this compound’s interactions with indoor surfaces?

- Methodological Answer : To study adsorption on indoor materials (e.g., paint, polymers), employ ToF-SIMS or AFM-IR for surface mapping. These methods detect sub-monolayer coverage and degradation byproducts (e.g., oxidized furans). Kinetic studies under controlled humidity/temperature quantify adsorption constants (Kₐ) .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

- Methodological Answer : Small crystal size or disorder in the methyl/phenyl groups complicate X-ray analysis. Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Refinement with SHELXL and disorder modeling (e.g., PART instructions) improves R-factors (<0.05). For dynamic disorder, apply TLS (translation-libration-screw) models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。